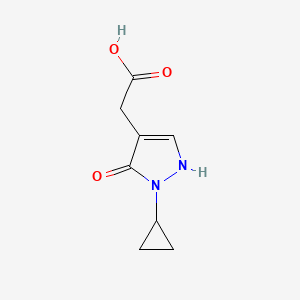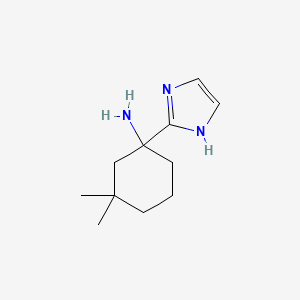
1-(1H-Imidazol-2-yl)-3,3-dimethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazol-2-yl)-3,3-dimethylcyclohexan-1-amine is a compound that features an imidazole ring attached to a cyclohexane structure with a dimethyl substitution. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-2-yl)-3,3-dimethylcyclohexan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often employs green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents. For example, reactions can be performed on neutral or weakly acidic alumina, which allows for efficient synthesis without the need for harmful solvents .
Chemical Reactions Analysis
Types of Reactions
1-(1H-Imidazol-2-yl)-3,3-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the cyclohexane moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Reagents such as tert-butylhydroperoxide (TBHP) are commonly used.
Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) are employed.
Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include substituted imidazoles, reduced cyclohexane derivatives, and N-oxide derivatives of the imidazole ring .
Scientific Research Applications
1-(1H-Imidazol-2-yl)-3,3-dimethylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-yl)-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, thereby modulating their activity . The cyclohexane moiety provides structural stability and influences the compound’s overall bioavailability and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Imidazol-1-yl)ethanol: Another imidazole derivative with different substitution patterns.
2-(1H-Imidazol-1-yl)ethanol: Similar in structure but with an ethanol group instead of a cyclohexane ring.
Uniqueness
1-(1H-Imidazol-2-yl)-3,3-dimethylcyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexane ring with dimethyl groups enhances its lipophilicity and stability compared to other imidazole derivatives .
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-3,3-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C11H19N3/c1-10(2)4-3-5-11(12,8-10)9-13-6-7-14-9/h6-7H,3-5,8,12H2,1-2H3,(H,13,14) |
InChI Key |
ZTDMPFNSQKOUJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)(C2=NC=CN2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


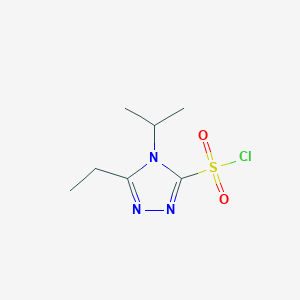
![3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13215712.png)
![2-[3-(Aminomethyl)oxan-3-YL]-2-hydroxyacetaldehyde](/img/structure/B13215718.png)
![1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13215720.png)
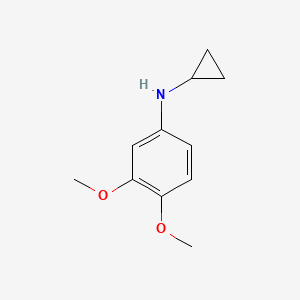
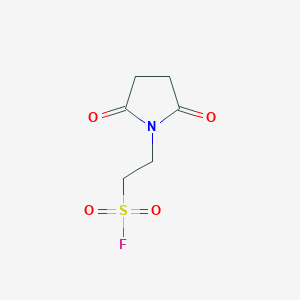
![3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-6'-one](/img/structure/B13215737.png)
![1-[4-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one](/img/structure/B13215740.png)
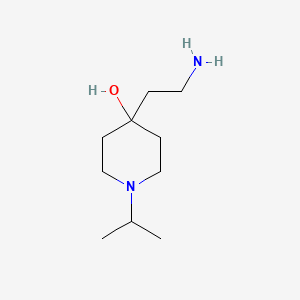
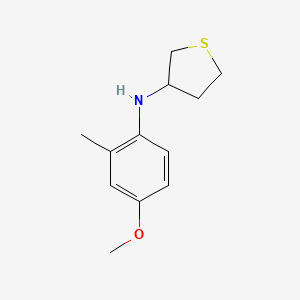
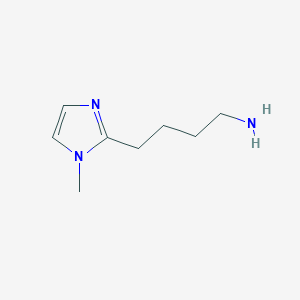
![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate](/img/structure/B13215776.png)

